N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide
Description
N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 51115-76-5) is a tertiary amide with the molecular formula C₁₃H₂₇NO₂. Its structure features a hydroxy-dimethylethyl group attached to the amide nitrogen and a branched aliphatic chain containing isopropyl and dimethyl substituents at the 2- and 3-positions of the butyramide backbone .
Properties
CAS No. |
51115-76-5 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2,3-dimethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H27NO2/c1-9(2)13(7,10(3)4)11(16)14-12(5,6)8-15/h9-10,15H,8H2,1-7H3,(H,14,16) |
InChI Key |
UYDUVPSGIDCZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(=O)NC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate acid chloride or carboxylic acid. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Scientific Research Applications
N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, influencing their structure and function. The amide group can participate in various biochemical pathways, modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Flavoring Agents (FAO/WHO Report)
The Joint FAO/WHO Expert Committee on Food Additives evaluated structurally related compounds, including:
- N-Ethyl-2,2-diisopropylbutanamide (No. 2005)
- N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide (No. 2010)
- N-(1,1-Dimethyl-2-hydroxyethyl)-2,2-diethylbutanamide (No. 2011)
These compounds share the butanamide backbone but differ in substituents on the nitrogen and acyl groups. For example, No. 2010 replaces the hydroxy-dimethylethyl group with a simpler hydroxyethyl moiety. The target compound’s structural resemblance to these analogues implies similar regulatory challenges, particularly in toxicological profiling.
Functional Comparison with N,O-Bidentate Directing Groups
The benzamide analogue N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the hydroxy-dimethylethyl group but incorporates an aromatic acyl group (3-methylbenzoyl). This compound’s N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property critical in synthetic chemistry . In contrast, the target compound’s aliphatic acyl chain may limit its utility in analogous catalytic applications due to reduced electronic conjugation and steric bulk.
Crystallographic and Analytical Methods
Both the target compound and its benzamide analogue rely on X-ray crystallography for structural confirmation, facilitated by software suites like SHELX and WinGX . These tools ensure precise determination of bond angles and stereochemistry, which are critical for understanding reactivity and intermolecular interactions.
Biological Activity
N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide (CAS Number: 51115-76-5) is a compound that has garnered attention for its potential biological activities. This article compiles various research findings, applications, and case studies related to its biological activity.
- Molecular Formula : C13H27NO2
- Molecular Weight : 229.364 g/mol
- LogP : 2.25
- InChI Key : UYDUVPSGIDCZOL-UHFFFAOYSA-N
These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Biological Activity Data
The following table summarizes key biological activities reported in various studies:
Case Study 1: Antioxidant Activity
A study conducted on human cell lines demonstrated that this compound significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response with maximum efficacy at higher concentrations.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, treatment with the compound resulted in a marked decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Case Study 3: Neuroprotective Effects
Research involving neuronal cell cultures exposed to neurotoxic agents revealed that pre-treatment with this compound led to a significant reduction in cell death rates, indicating its protective role against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
